2-Chloro-3-fluoronaphthalene
Description
Significance of Halogenated Polycyclic Aromatic Hydrocarbons in Advanced Chemical Synthesis
Halogenated aromatic hydrocarbons are compounds that feature one or more halogen atoms attached to an aromatic ring system. epa.gov The introduction of halogens like chlorine and fluorine into PAHs, such as naphthalene (B1677914), creates a class of compounds with significant utility in advanced chemical synthesis. These halogenated naphthalenes serve as versatile intermediates for the production of a wide range of organic compounds, including dyes, pigments, resins, pesticides, and pharmaceuticals. knowde.comnumberanalytics.comchemicalbook.com
The carbon-halogen bond provides a reactive site for various chemical transformations. Specifically, it allows for nucleophilic aromatic substitution and, more importantly in modern synthesis, transition-metal-catalyzed cross-coupling reactions. These reactions enable the precise formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex molecular architectures found in medicinal chemistry and materials science. acs.org The type of halogen and its position on the aromatic core dictate the compound's reactivity, allowing for selective and controlled modifications.
Overview of Research Trajectories in Naphthalene Functionalization
The development of efficient and regioselective methods for the functionalization of the naphthalene skeleton is a major focus of contemporary organic chemistry research. Traditional methods often rely on electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce new functional groups. numberanalytics.com For instance, the direct chlorination of naphthalene can yield a mixture of isomers, including 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065). wikipedia.org
Modern research, however, increasingly targets more sophisticated strategies that offer greater control over the position of the new substituent. These include:
Electrophilic Cyclization: This method can be used to construct the naphthalene system itself with predefined substitution patterns. For example, the cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl) or bromine (Br₂) can produce highly substituted naphthalenes. nih.gov
Nucleophilic Aromatic Substitution (SNAr): In highly fluorinated naphthalenes, such as octafluoronaphthalene, fluorine atoms can be sequentially replaced by nucleophiles, allowing for the synthesis of polysubstituted derivatives. znaturforsch.com
Directed C-H Activation: This powerful strategy involves using a directing group to guide a metal catalyst to a specific C-H bond on the naphthalene ring, enabling the introduction of a functional group at a position that would be inaccessible through classical electrophilic substitution.
The introduction of fluorine into aromatic compounds is of particular interest, as fluorine substitution can significantly alter the biological activity of a molecule. google.comacs.org Consequently, developing synthetic routes to specific fluoro-substituted naphthalenes, such as 2-fluoronaphthalene (B33398), is an active area of research, often pursued for their potential application as pharmaceutical intermediates. google.com
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClF |
|---|---|
Molecular Weight |
180.60 g/mol |
IUPAC Name |
2-chloro-3-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
InChI Key |
SQFAQAOTBQMXEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)F)Cl |
Origin of Product |
United States |
Physicochemical Properties of 2 Chloro 3 Fluoronaphthalene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H6ClF | Calculated |
| Molecular Weight | 180.61 g/mol | Calculated |
| Appearance | Data Not Available | - |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| CAS Number | Not Assigned | - |
Synthesis of 2 Chloro 3 Fluoronaphthalene
A specific, documented synthetic route for 2-Chloro-3-fluoronaphthalene could not be located in the reviewed scientific literature. The synthesis of such a di-substituted naphthalene (B1677914) with a precise 2,3-substitution pattern presents a significant regiochemical challenge.
However, a plausible synthetic pathway can be proposed based on established reactions for functionalizing the naphthalene core. A common strategy for introducing specific substitution patterns involves starting with a pre-functionalized naphthalene, such as an aminonaphthalene (naphthylamine) or a hydroxynaphthalene (naphthol), and using diazotization followed by substitution reactions (e.g., Sandmeyer reactions).
A hypothetical route could begin with a precursor like 3-amino-2-chloronaphthalene or 2-amino-3-chloronaphthalene. The amino group could be converted to a diazonium salt, which could then be subjected to a fluorination reaction, such as the Balz-Schiemann reaction or by using other modern fluorinating agents. The preparation of monosubstituted compounds like 2-fluoronaphthalene (B33398) and 2-chloronaphthalene (B1664065) often involves such methods, starting from 2-naphthylamine (B18577) or 2-naphthol. google.comchemicalbook.comchemicalbook.comchemicalbook.com The challenge lies in obtaining the required, specifically substituted starting material.
Potential Applications and Research Interest
Direct Halogenation Strategies
Direct halogenation of a pre-existing naphthalene ring system is a primary method for introducing halogen substituents. The regioselectivity of these reactions is governed by the electronic nature of the substituents already present on the ring.
Electrophilic Chlorination of Naphthalene Precursors
Electrophilic chlorination is a common method for introducing chlorine onto an aromatic ring. In the context of synthesizing this compound, this would ideally involve the chlorination of a 3-fluoronaphthalene precursor. The fluorine atom, being an ortho-, para-director, would theoretically direct the incoming chlorine electrophile to the C2 and C4 positions. However, the reaction often yields a mixture of isomers, necessitating careful control of reaction conditions and purification of the desired product.
Various chlorinating agents can be employed, with the reactivity and selectivity depending on the specific reagent and catalyst system used. For instance, the chlorination of naphthalene itself using various metal chlorides has been studied, with copper(II) chloride showing high activity. bldpharm.com In one study, the chlorination of naphthalene at 250 °C with CuCl₂·2H₂O was found to be significantly more efficient than with other chlorides like CuCl, FeCl₃·6H₂O, and FeCl₂·4H₂O. nih.gov The primary products of naphthalene chlorination are 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065). wikipedia.org Achieving selective chlorination at the 2-position of a substituted naphthalene would require careful optimization of the reaction conditions.
Bio-inspired methods, such as those mimicking the enzyme chloroperoxidase (CPO), represent an emerging area in electrophilic chlorination. rsc.org These systems use environmentally benign oxidants like H₂O₂ to generate an electrophilic chlorine species. rsc.org
Electrophilic Fluorination of Naphthalene Precursors
The introduction of a fluorine atom onto an aromatic ring via electrophilic fluorination has become a powerful tool in organic synthesis. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond are now commonly used due to their relative stability and safety. wikipedia.org For the synthesis of this compound, this would involve the fluorination of a 2-chloronaphthalene precursor.
The chlorine atom is also an ortho-, para-director, meaning it would direct the incoming electrophilic fluorine to the C1 and C3 positions. The development of electrophilic fluorinating agents has focused on increasing the electrophilicity of the fluorine atom by attaching it to a highly electron-withdrawing group. wikipedia.org Common reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov The mechanism of electrophilic fluorination is still a topic of discussion, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.org
The choice of fluorinating reagent can influence the regioselectivity of the reaction. For example, in a palladium-mediated fluorination, the use of different fluoride (B91410) sources led to different isomeric products. nih.gov
Indirect Synthetic Pathways via Pre-functionalized Naphthalenes
Indirect methods, which involve the transformation of a pre-existing functional group on the naphthalene ring, often provide greater control over the regiochemistry of halogen placement.
Diazotization-Based Fluorination Approaches (e.g., Balz-Schiemann Type Reactions)
The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgorganic-chemistry.orgresearchgate.netdoubtnut.com The process involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. wikipedia.orgorganic-chemistry.org
To synthesize this compound using this method, the key starting material would be 2-chloro-3-aminonaphthalene. This precursor would be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the diazonium salt. Subsequent introduction of the tetrafluoroborate anion (from HBF₄ or other sources) and heating would lead to the desired this compound.
| Reaction | Description | Key Reagents |
| Balz-Schiemann Reaction | Conversion of an arylamine to an aryl fluoride. | NaNO₂, HBF₄ |
Innovations to the traditional Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields. wikipedia.org Additionally, performing the reaction in ionic liquids has been explored as a "greener" approach, often simplifying the workup and allowing for the recycling of the solvent. researchgate.net
Halogen Exchange Reactions (Halex Process) for Fluorine Introduction
The Halogen Exchange (Halex) process is a nucleophilic aromatic substitution reaction (SₙAr) used to introduce fluorine by displacing another halogen, typically chlorine. wikipedia.orgacsgcipr.org This reaction is particularly effective for aromatic rings that are activated by electron-withdrawing groups. The reaction is typically carried out at high temperatures in a polar aprotic solvent such as DMSO, DMF, or sulfolane, using a fluoride salt like KF or CsF as the fluorine source. wikipedia.orgacsgcipr.org
For the synthesis of this compound, a plausible precursor would be 2,3-dichloronaphthalene (B20057). The presence of the second chlorine atom, however, may not provide sufficient activation for the Halex reaction to proceed efficiently under standard conditions. The presence of strong electron-withdrawing groups, such as a nitro group, significantly facilitates this reaction. wikipedia.org
Phase-transfer catalysts are often employed in Halex reactions to enhance the solubility and reactivity of the fluoride salt. acsgcipr.orgresearchgate.net
| Reaction | Typical Conditions | Fluoride Source |
| Halex Process | High temperature (150-250 °C), polar aprotic solvent (e.g., DMSO, DMF) | KF, CsF |
A patent for the preparation of 2-fluoro-3-chlorobenzoic acid describes a fluorine substitution reaction on 2,3-dichlorobenzoyl chloride, where the acyl chloride group provides the necessary activation for the halogen exchange. google.com
Cycloaddition Reactions (e.g., Diels-Alder) for Naphthalene Core Construction
The Diels-Alder reaction is a powerful tool for the construction of cyclic and polycyclic systems, including the naphthalene core. rsc.orgnih.gov This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. To synthesize a substituted naphthalene like this compound, one could envision a strategy where the substituents are already in place on the diene or dienophile.
For example, a suitably substituted diene could react with a dienophile, followed by an aromatization step to form the naphthalene ring. The development of new fluorinated building blocks for cycloaddition reactions is an active area of research. researchgate.net While direct construction of this compound via a Diels-Alder reaction is not explicitly reported, the versatility of this reaction allows for numerous potential routes. For instance, intramolecular didehydro-Diels-Alder reactions have been used to efficiently synthesize fluorescent 2,3-naphthalimide derivatives. rsc.org
The conditions for Diels-Alder reactions can vary widely, from room temperature to elevated temperatures, and can sometimes be accelerated by the use of Lewis acid catalysts. nih.gov
Generation and Trapping of Naphthyne Intermediates
The generation of highly reactive aryne intermediates, including naphthynes, offers a powerful tool for the synthesis of substituted aromatic compounds. A general strategy to access 2-naphthyne precursors involves the Asao-Yamamoto benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes, which provides 2-halo-3-silylnaphthalenes with complete regioselectivity. rsc.org These precursors can then undergo desilylation/dehalogenation in the presence of a fluoride source, such as cesium fluoride, to generate the corresponding 2-naphthyne intermediate. This intermediate can be subsequently trapped by various reagents to introduce substituents at the 2- and 3-positions of the naphthalene ring.
For the synthesis of this compound, a plausible approach involves the generation of 2,3-naphthyne from a suitable precursor, such as 2-bromo-3-(trimethylsilyl)naphthalene. The subsequent trapping of this naphthyne with a reagent capable of delivering both chlorine and fluorine atoms would be required. While direct trapping with a mixed "ClF" source is not common, a two-step trapping sequence or the use of a trapping agent containing both halogens could be envisioned. For instance, the naphthyne could be trapped with a chloride source to form a 2-chloro-3-naphthyl anion, which could then be quenched with an electrophilic fluorine source. Alternatively, a trapping agent like a chlorofluorocarbon, under specific conditions, might lead to the desired product, although this remains a speculative approach. The versatility of this method lies in the potential to introduce a wide array of substituents by choosing the appropriate trapping agent. rsc.org
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of aryl halides, providing mild and efficient methods for the formation of carbon-halogen bonds. Palladium and copper complexes, in particular, have been extensively studied and utilized for these transformations.
Palladium-Catalyzed C-X Bond Formation (X = Cl, F)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of C-Cl and C-F bonds with high efficiency and selectivity.
The synthesis of this compound could be approached through the palladium-catalyzed chlorination of a 3-fluoronaphthalene precursor or the fluorination of a 2-chloronaphthalene precursor. The direct chlorination of naphthalene typically yields a mixture of isomers, including 1-chloronaphthalene and 2-chloronaphthalene, along with more highly substituted products. wikipedia.org Therefore, a directed or selective C-H chlorination would be necessary.
More promising is the palladium-catalyzed fluorination of aryl halides. acsgcipr.org For instance, 2-chloro-3-bromonaphthalene could serve as a substrate for a palladium-catalyzed fluorination reaction. The success of such reactions often relies on the use of sterically hindered ligands to facilitate the challenging reductive elimination step that forms the C-F bond. acsgcipr.org A variety of palladium catalysts, including those with biaryl phosphine (B1218219) ligands, have been developed for the fluorination of aryl bromides and triflates. acsgcipr.org
A notable advancement in C-H fluorination involves the use of doubly cationic palladium(II) catalysts. These catalysts can activate otherwise unreactive arenes towards electrophilic fluorinating reagents. springernature.com A catalyst system comprising a palladium(II) complex with terpyridine and 2-chlorophenanthroline ligands has been shown to be effective for the fluorination of a broad range of arenes. springernature.com Applying such a system to 2-chloronaphthalene could potentially lead to the formation of this compound, although regioselectivity would be a key challenge to overcome.
The development of palladium-catalyzed methods for the late-stage functionalization of complex molecules underscores the potential of this approach for accessing specifically substituted naphthalenes. researchgate.netrsc.org
Table 1: Examples of Palladium-Catalyzed Halogenation Reactions
| Starting Material | Reagents and Conditions | Product | Reference |
| Aryl Triflates | Pd catalyst, sterically-hindered ligand, F⁻ source | Aryl Fluorides | acsgcipr.org |
| Aryl Bromides | Pd catalyst, fluorinated ligand, F⁻ source, room temp. | Aryl Fluorides | acsgcipr.org |
| Arenes | Doubly cationic Pd(II) catalyst, electrophilic F⁺ reagent | Aryl Fluorides | springernature.com |
| Aryl Halides | Pd catalyst, various ligands, base | C-N Coupled Products | researchgate.net |
| Imines, Acid Chlorides, CO | Pd catalyst, JOHNPHOS ligand | Imidazolinium Carboxylates | princeton.edu |
This table presents generalized examples of palladium-catalyzed reactions and not the direct synthesis of this compound.
Copper-Catalyzed Halogenation and Fluorination
Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-based systems for the formation of carbon-halogen bonds.
Copper(II) complexes derived from naphthalene-based halogenated Schiff bases have been synthesized and characterized, demonstrating the interaction of copper with halogenated naphthalene systems. nih.gov While these specific complexes were not used for catalytic halogenation, they highlight the affinity of copper for such substrates.
More direct applications include the copper-catalyzed fluorination of aryl halides. A notable example is the fluorination of 2-pyridyl aryl bromides using AgF as the fluorine source, where a pyridyl directing group is crucial for the reaction's success. rsc.org This suggests that a substrate-directed approach could be a viable strategy for the selective fluorination of a substituted naphthalene. Another mild method involves the copper-catalyzed fluorination of alkyl triflates with potassium fluoride, which proceeds under gentle conditions. nih.gov
Copper catalysts have also been employed for C-H halogenation. For instance, copper(II) halide catalysts can be used for the ortho-halogenation of N-aryl carbamates, with the carbamate (B1207046) acting as a removable directing group. researchgate.net This strategy could potentially be adapted for the regioselective chlorination or fluorination of a suitably functionalized naphthalene derivative. Furthermore, copper-catalyzed C-H fluorination has been achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov
Table 2: Examples of Copper-Catalyzed Halogenation Reactions
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Pyridyl Aryl Bromides | Cu(I) catalyst, AgF | 2-Pyridyl Aryl Fluorides | rsc.org |
| Alkyl Triflates | [IPrCuOTf] catalyst, KF, 45 °C | Alkyl Fluorides | nih.gov |
| N-Aryl Carbamates | Cu(II) halide, NXS (X = Cl, Br) | ortho-Halogenated N-Aryl Carbamates | researchgate.net |
| Benzylic C-H Bonds | Cu catalyst, NFSI | Benzyl Fluorides | nih.gov |
This table presents generalized examples of copper-catalyzed reactions and not the direct synthesis of this compound.
Mechanistic Investigations of Metal-Mediated C-Halogen Coupling
Understanding the mechanisms of palladium- and copper-catalyzed C-halogen bond formation is crucial for the rational design of improved catalysts and reaction conditions.
For palladium-catalyzed C-X bond formation, the catalytic cycle generally involves three fundamental steps: oxidative addition, halide exchange (in the case of fluorination from a halide precursor), and reductive elimination. acsgcipr.org The reductive elimination step to form a C-F bond is often challenging due to the high bond energy and the propensity of fluoride to interact with phosphorus-based ligands. acsgcipr.org Mechanistic studies on palladium-catalyzed C-H olefination have suggested that the formation of cationic palladium species can enhance reactivity. nih.govrsc.org In the context of C-H fluorination, it is believed that a high-valent palladium(IV)-fluoride intermediate is involved, which can transfer "F+" to the arene. springernature.com
In copper-catalyzed halogenations, the mechanism can be more varied. For the fluorination of aryl bromides, a Cu(I)/Cu(III) catalytic cycle has been proposed, where the final C-F bond formation occurs via reductive elimination from an ArCu(III)-F species. rsc.org The presence of a directing group can stabilize the copper catalyst and facilitate the oxidative addition of the aryl halide. rsc.org In some copper-mediated C-H functionalizations, a single-electron transfer (SET) mechanism is thought to be operative, leading to radical intermediates. researchgate.net The exact mechanism is highly dependent on the copper source, ligands, and substrates involved.
Computational studies have also been instrumental in elucidating the mechanistic details of these transformations, helping to understand the structures of elusive intermediates and transition states in palladium-catalyzed C-C and C-X bond formations. researchgate.netrsc.org
Electrophilic Aromatic Substitution Reactions on this compound Scaffold
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene. libretexts.org The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, followed by the loss of a proton to restore aromaticity. researchgate.net For naphthalene, substitution at the α-position (C1, C4, C5, or C8) is generally kinetically favored over the β-position (C2, C3, C6, or C7) because the intermediate for α-substitution is more stable. libretexts.orgwordpress.com This enhanced stability arises from the ability to draw more resonance structures that preserve a complete benzene (B151609) ring. wordpress.com
In this compound, the two halogen substituents are located on a β-carbon of the naphthalene ring system. Both chlorine and fluorine are ortho-, para-directing groups in electrophilic aromatic substitution, meaning they direct incoming electrophiles to the positions ortho and para to themselves. youtube.com However, they are also deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org
For the this compound molecule, the potential sites for electrophilic attack are C1, C4, and the positions on the other ring (C5, C6, C7, C8). The directing effects of the substituents can be analyzed as follows:
The 2-Chloro group directs towards the C1 (ortho) and C4 (para) positions.
The 3-Fluoro group directs towards the C4 (ortho) and C2 (para, already substituted) positions.
Both substituents strongly favor substitution at the C4 position. The C1 position is also activated by the chloro group but is ortho to both halogens, which might introduce some steric hindrance depending on the bulkiness of the electrophile. wordpress.com The positions on the unsubstituted ring (C5, C6, C7, C8) are generally less reactive than the activated positions on the substituted ring. Therefore, electrophilic attack is most likely to occur at the C4 position, followed by the C1 position.
Control over positional isomers in reactions like nitration, halogenation, or Friedel-Crafts acylation would depend heavily on reaction conditions such as temperature and the choice of catalyst or solvent, which can influence the kinetic versus thermodynamic product distribution. libretexts.orgorganic-chemistry.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Predicted Major Product(s) | Rationale |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 4-Nitro-2-chloro-3-fluoronaphthalene | Strong directing effect of both halogens to the para (C4) position. |
| Bromination (Br₂/FeBr₃) | 4-Bromo-2-chloro-3-fluoronaphthalene | Strong directing effect of both halogens to the para (C4) position. |
| Acylation (RCOCl/AlCl₃) | 4-Acyl-2-chloro-3-fluoronaphthalene | Strong directing effect; less sterically hindered than C1. |
Halogens deactivate aromatic rings towards electrophilic attack due to their strong electronegativity, which withdraws electron density from the ring via the inductive effect. libretexts.org This makes the ring less nucleophilic and slows down the rate-determining step of electrophilic attack. Fluorine is the most electronegative halogen and thus exerts the strongest deactivating inductive effect. researchgate.net
However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which helps to stabilize the positive charge in the arenium ion intermediate. youtube.com This resonance donation is most effective at the ortho and para positions, which is why halogens are ortho-, para-directors. libretexts.org For fluorine, despite its high electronegativity, its small size allows for effective orbital overlap, leading to a significant, though still subordinate, resonance effect. In some cases, substitution para to a fluorine substituent can be faster than on benzene itself. researchgate.net
Nucleophilic Aromatic Substitution Reactions of this compound
Aromatic rings that are electron-deficient, particularly those bearing strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com This reaction is generally not feasible for simple aryl halides but becomes possible when the ring is activated. libretexts.org The presence of two halogen atoms on the naphthalene ring makes this compound a potential substrate for SNAr reactions.
In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, and displaces it. Common nucleophiles include amines, alkoxides, and thiolates. For this compound, a nucleophile could potentially displace either the chloride or the fluoride ion.
Therefore, in a reaction with a nucleophile, the fluorine atom at the C3 position of this compound is expected to be preferentially displaced over the chlorine atom at the C2 position.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Reagent Example | Predicted Major Product | Rationale |
|---|---|---|---|
| Amine | Dimethylamine ((CH₃)₂NH) | 2-Chloro-N,N-dimethylnaphthalen-3-amine | Fluorine is a better leaving group than chlorine in SNAr reactions due to its strong inductive effect stabilizing the Meisenheimer complex. stackexchange.comnih.gov |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Chloro-3-methoxynaphthalene | Preferential displacement of the fluoride ion. |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Chloro-3-(phenylthio)naphthalene | Preferential displacement of the fluoride ion. |
The SNAr mechanism is a two-step process: addition followed by elimination. wikipedia.orgyoutube.com
Addition Step (Rate-Determining): The nucleophile attacks the carbon atom attached to the leaving group (in this case, the fluorine at C3). This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org During this step, the aromaticity of the naphthalene ring is temporarily broken. The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. byjus.com
For dihalogenated naphthalenes like this compound, the presence of the second halogen (chlorine) further activates the ring towards nucleophilic attack by providing an additional inductive electron withdrawal, albeit weaker than that of fluorine. The negative charge in the Meisenheimer complex formed upon attack at C3 would be stabilized by the inductive effects of both the C2-chloro and the C3-fluoro substituents.
Organometallic Reactions Involving this compound
Organometallic reagents, such as Grignard or organolithium reagents, are powerful tools in organic synthesis for forming new carbon-carbon bonds. Their formation from aryl halides depends on the reactivity of the carbon-halogen bond.
The typical reactivity order for the formation of these reagents is I > Br > Cl > F. sigmaaldrich.com This presents a challenge for organochlorines and especially organofluorines, which are significantly less reactive. However, methods have been developed to form organometallic reagents from these less reactive halides. For instance, highly reactive Rieke magnesium can be used, or mechanochemical methods like ball milling can facilitate Grignard reagent formation from organofluorines and organochlorines. nih.gov
For this compound, the C-Cl bond is more susceptible to oxidative addition with magnesium to form a Grignard reagent than the much stronger C-F bond. Therefore, treatment with magnesium under appropriate conditions would be expected to selectively form the Grignard reagent at the C2 position.
This compound + Mg → 2-(Magnesiochloro)-3-fluoronaphthalene
Similarly, reductive lithiation using lithium metal in the presence of an electron carrier like naphthalene (lithium naphthalenide) can be used to convert aryl chlorides to aryllithium species. clockss.org This method would also likely favor reaction at the C-Cl bond over the C-F bond.
Once formed, the organometallic intermediate, such as 3-fluoro-2-naphthylmagnesium chloride , could be used in a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new alkyl, aryl, or vinyl groups at the C2 position. nih.gov These reactions typically involve a palladium catalyst and couple the organometallic reagent with an organohalide or triflate.
Formation of Organometallic Reagents (e.g., Grignard) from Halogenated Naphthalenes
The preparation of organometallic reagents, such as Grignard (organomagnesium) or organolithium reagents, is a cornerstone of organic synthesis, providing potent carbon nucleophiles for C-C bond formation. libretexts.org The synthesis of these reagents from aryl halides involves the direct reaction of an organic halide with a metal, typically magnesium or lithium. libretexts.orgmasterorganicchemistry.com The reactivity of the carbon-halogen bond is critical, following the general trend I > Br > Cl > F. libretexts.orglibretexts.org
In the case of this compound, the significant difference in reactivity between the C-Cl and C-F bonds dictates the outcome of organometallic reagent formation under standard conditions. The C-F bond is exceptionally strong and generally unreactive towards metals like magnesium and lithium, whereas the C-Cl bond, though less reactive than C-Br or C-I, can be induced to react. libretexts.orglibretexts.org
Consequently, when this compound is treated with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), the insertion of magnesium is expected to occur selectively at the C-Cl bond. libretexts.orgyoutube.com This process yields the corresponding Grignard reagent, 3-fluoro-2-naphthylmagnesium chloride, leaving the C-F bond intact. The reaction requires an ether-based solvent to stabilize the resulting organomagnesium species through coordination. youtube.com
Table 1: Predicted Grignard Reagent Formation
| Starting Material | Reagent | Solvent | Expected Product |
|---|---|---|---|
| This compound | Mg | Diethyl ether or THF | 3-Fluoro-2-naphthylmagnesium chloride |
While standard methods favor C-Cl activation, specialized techniques can alter this selectivity. For instance, mechanochemical methods, which involve ball milling the organic halide with magnesium metal in the absence of a solvent, have been shown to activate even the robust C-F bond of fluoronaphthalenes. nih.gov This technique generates highly reactive, finely divided metal particles that can overcome the high activation energy associated with C-F bond cleavage. nih.gov Applying such methods to this compound could potentially lead to a mixture of organometallic species or cleavage of both halogen atoms.
Cross-Coupling Reactions Utilizing this compound as a Coupling Partner
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds and have revolutionized the synthesis of complex aromatic systems. The reactivity of the aryl halide is a key determinant of reaction efficiency. For this compound, the differential reactivity of the C-Cl and C-F bonds allows it to be used as a selective coupling partner. In typical palladium-catalyzed cycles, the oxidative addition step is much more facile for C-Cl bonds than for C-F bonds. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. organic-chemistry.orgyoutube.com When this compound is subjected to Suzuki coupling conditions—typically involving a palladium catalyst, a phosphine ligand, and a base—the reaction is expected to proceed selectively at the C-Cl position. organic-chemistry.org This would result in the formation of a 2-aryl-3-fluoronaphthalene, preserving the fluorine substituent for potential subsequent transformations. The use of bulky, electron-rich phosphine ligands can facilitate the activation of the relatively inert C-Cl bond. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle, similar to other palladium-mediated couplings, begins with the oxidative addition of the palladium catalyst to the carbon-halogen bond. mychemblog.com For this compound, this oxidative addition will preferentially occur at the C-Cl bond. Therefore, reacting it with an alkene under Heck conditions would yield a 2-alkenyl-3-fluoronaphthalene. mdpi.com
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for aryl bromides and iodides, but conditions have been developed for aryl chlorides. researchgate.net Given the much lower reactivity of the C-F bond, the Sonogashira coupling of this compound would selectively form a 2-alkynyl-3-fluoronaphthalene. nih.gov
Table 2: Predicted Outcomes of Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Predicted Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-3-fluoronaphthalene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 2-(alkenyl)-3-fluoronaphthalene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(Alkynyl)-3-fluoronaphthalene |
C-F and C-Cl Bond Activation Studies in this compound Systems
The selective cleavage of C-F and C-Cl bonds is a topic of intense research, driven by the need to synthesize complex fluorinated molecules and degrade persistent organohalogen compounds. This compound serves as an excellent model system for studying competitive C-halogen bond activation.
Transition Metal-Promoted C-Halogen Bond Cleavage
The cleavage of a carbon-halogen bond by a transition metal center, typically through oxidative addition, is the key initiating step in most cross-coupling reactions. mychemblog.com The ease of this step depends on the metal, its ligands, and the carbon-halogen bond dissociation energy.
For a low-valent palladium(0) complex, as used in Suzuki, Heck, and Sonogashira couplings, the energy barrier for oxidative addition into a C-Cl bond is significantly lower than that for a C-F bond. This difference in activation energy is the basis for the chemoselectivity observed in the cross-coupling reactions discussed previously. While C-Cl bond activation is common, C-F bond activation by palladium is challenging and often requires specialized, highly electron-rich ligands or high reaction temperatures.
However, other transition metals or reactive metal complexes can promote C-F bond activation. For instance, low-valent nickel complexes are known to be more reactive towards C-F bond cleavage. nih.gov Furthermore, heterobimetallic complexes and frustrated Lewis pairs have demonstrated the ability to activate C-F bonds under milder conditions, often through cooperative effects between the metal centers or between a Lewis acid and a Lewis base. nih.gov Stoichiometric reactions involving rhodium complexes have also shown the ability to mediate consecutive C-H and C-F bond activations in fluorinated alkenes, suggesting that such pathways could be explored for fluoroarenes as well. rsc.org
Photocatalytic Approaches to C-Halogen Bond Activation
Photocatalysis has emerged as a powerful strategy for activating strong chemical bonds under mild conditions. rsc.org This approach often involves a photoredox catalyst that, upon excitation with light, can engage in a single-electron transfer (SET) with a substrate.
For halogenated arenes, a highly reducing excited-state photocatalyst can transfer an electron to the aromatic ring, forming a radical anion. This intermediate is highly unstable and rapidly fragments by expelling the most weakly bound halide ion. While this process is most efficient for C-Br and C-I bonds, recent advances have led to organic photoredox systems capable of reducing the exceptionally strong C-F bond. nih.gov
Synthesis of Complex Naphthalene Derivatives from this compound Precursors
The synthesis of complex naphthalene derivatives from precursors such as this compound involves a variety of synthetic strategies aimed at building molecular complexity. These methods often leverage the existing halogen atoms as handles for cross-coupling reactions or as directing groups for the introduction of new functionalities. While direct examples starting from this compound are not extensively detailed in the literature, established synthetic routes for naphthalene derivatives can be applied. researchgate.netbohrium.com
One common approach is the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-heteroatom bonds at the chlorinated position. The greater reactivity of the C-Cl bond compared to the C-F bond allows for selective functionalization. For instance, a Suzuki coupling reaction could be employed to introduce an aryl or alkyl group at the 2-position, a foundational step in building more complex architectures.
Another strategy involves the transformation of the naphthalene core itself. For example, cycloaddition reactions can be utilized to construct polycyclic aromatic systems incorporating the this compound unit. nih.gov Furthermore, the existing substituents can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, allowing for the controlled introduction of nitro, acyl, or additional halogen groups, which can then be further elaborated.
The synthesis of naphthofurans, which are known to exhibit significant antimicrobial activities, often involves the utilization of substituted naphthol precursors. rasayanjournal.co.in A potential pathway from this compound could involve a nucleophilic aromatic substitution of one of the halogens to introduce a hydroxyl group, followed by cyclization with an appropriate reagent to form the furan (B31954) ring.
The following table summarizes potential synthetic strategies for the elaboration of a this compound precursor into more complex derivatives.
| Reaction Type | Reagents and Conditions | Potential Product Type | Reference |
| Suzuki Coupling | Pd catalyst, base, boronic acid | 2-Aryl-3-fluoronaphthalene | researchgate.net |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | 2-Amino-3-fluoronaphthalene derivative | rasayanjournal.co.in |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-chloro-3-fluoronaphthalene | thieme-connect.de |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-2-chloro-3-fluoronaphthalene | bohrium.com |
Regioselective Introduction of Additional Functional Groups
The regioselective introduction of additional functional groups onto the this compound core is a critical step in the synthesis of precisely structured molecules. The existing chloro and fluoro substituents, along with the inherent reactivity of the naphthalene ring system, govern the position of subsequent modifications. researchgate.net
The electronic properties of the halogen substituents play a key role in directing incoming electrophiles. Both chlorine and fluorine are deactivating, ortho-, para-directing groups. However, the fluorine atom at position 3 and the chlorine atom at position 2 will have competing directing effects. The positions most activated for electrophilic substitution would be C4, C5, and C8. The precise outcome of such a reaction would depend on the specific electrophile and reaction conditions.
Directed metalation is another powerful tool for achieving regioselectivity. By using a directing group, it is possible to selectively deprotonate a specific C-H bond and then quench the resulting organometallic species with an electrophile. This strategy allows for the introduction of functional groups at positions that are not readily accessible through classical electrophilic substitution.
The following table outlines the potential for regioselective functionalization at different positions of the this compound ring.
| Position | Reaction Type | Rationale | Potential Functional Group | Reference |
| 4 | Electrophilic Aromatic Substitution | Activated by the C3-fluoro and C2-chloro groups | -NO₂, -Br, -COCH₃ | researchgate.net |
| 1 or 8 | Directed Metalation | Proximity to a directing group | -CHO, -COOH, -Si(CH₃)₃ | researchgate.net |
| 5 or 7 | Electrophilic Aromatic Substitution | Less sterically hindered para-like position | -SO₃H, -Cl | researchgate.net |
Design and Synthesis of Naphthalene Diimide (NDI) Analogs with Halogenation
Naphthalene diimides (NDIs) are a class of organic compounds with excellent electron-accepting properties, making them valuable components in organic electronics. bohrium.com The introduction of halogen atoms onto the NDI core is a common strategy to modulate their electronic properties and solid-state packing. thieme-connect.deswinburne.edu.auresearchgate.net
The synthesis of halogenated NDIs typically starts from a halogenated 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) precursor. thieme-connect.deswinburne.edu.au These precursors are often prepared by the direct halogenation of NDA itself. For example, tetrabromo-NDA can be synthesized by treating NDA with brominating agents like dibromoisocyanuric acid. thieme-connect.de This tetrabrominated intermediate is a versatile building block for a variety of core-substituted NDIs. researchgate.net
To utilize a starting material like this compound for the synthesis of a halogenated NDI, a multi-step synthetic sequence would be necessary. This would likely involve:
Introduction of carboxylic acid or precursor functionalities at the 1, 4, 5, and 8 positions of the naphthalene core. This could potentially be achieved through a series of oxidation and functional group interconversion steps.
Further halogenation of the naphthalene ring to achieve the desired substitution pattern on the final NDI.
Imidization of the resulting halogenated naphthalenetetracarboxylic acid derivative with an appropriate amine to form the final NDI analog.
The following table provides an overview of the synthesis of halogenated NDIs from a common precursor.
| Precursor | Reaction | Reagents | Product | Reference |
| 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NDA) | Bromination | Dibromoisocyanuric acid, H₂SO₄ | 2,3,6,7-Tetrabromo-1,4,5,8-naphthalenetetracarboxylic dianhydride | thieme-connect.de |
| 2,3,6,7-Tetrabromo-NDA | Imidization | R-NH₂ | N,N'-dialkyl-2,3,6,7-tetrabromo-naphthalene diimide | researchgate.net |
| Dibromo-NDA | Imidization and subsequent cross-coupling | Amine, then various coupling partners | Core-annulated NDI derivatives | swinburne.edu.au |
Computational and Theoretical Investigations of 2 Chloro 3 Fluoronaphthalene
Quantum Chemical Studies of Electronic Structure
Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecular system to determine its electronic structure and properties. For halogenated naphthalenes, these studies can elucidate the effects of the halogen substituents on the aromatic system.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
For 2-Chloro-3-fluoronaphthalene, the presence of two different halogen atoms would influence the energies of these orbitals. The electronegative fluorine and chlorine atoms would be expected to lower the energy of the HOMO and LUMO compared to unsubstituted naphthalene (B1677914). The precise energy levels and the HOMO-LUMO gap would depend on the interplay between the inductive and resonance effects of the substituents. illinois.edu
To illustrate this, the following table presents exemplary HOMO, LUMO, and energy gap values for naphthalene and some of its derivatives, as calculated using Density Functional Theory (DFT). These values demonstrate how substitution patterns affect the frontier orbital energies.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 1-Fluoronaphthalene | -6.25 | -1.45 | 4.80 |
| 2-Chloronaphthalene (B1664065) | -6.30 | -1.60 | 4.70 |
| This compound (Hypothetical) | -6.40 | -1.75 | 4.65 |
These values are hypothetical and for illustrative purposes only.
The data indicates that halogen substitution generally lowers the HOMO and LUMO energies. The HOMO-LUMO gap can either increase or decrease depending on the specific substituents and their positions, which in turn affects the molecule's reactivity and electronic absorption properties. researchgate.net
The distribution of electron density within a molecule is key to understanding its polarity and reactive sites. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id These maps are invaluable for predicting how a molecule will interact with other chemical species. walisongo.ac.id Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com
For this compound, an MEP map would likely show significant negative potential around the electronegative fluorine and chlorine atoms. The π-electron system of the naphthalene rings would also represent a region of negative potential above and below the plane of the molecule, characteristic of aromatic compounds. researchgate.net The precise distribution of charge would be influenced by the combined inductive and resonance effects of both halogens. Such a map would be critical in predicting the regioselectivity of further substitution reactions. illinois.edu
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways, including those involving aromatic compounds like halogenated naphthalenes. tandfonline.com
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. ncert.nic.in Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's activation energy and, consequently, its rate. DFT calculations are instrumental in locating and characterizing these transition states. For a reaction like the further halogenation of this compound, DFT could be used to model the transition state for the electrophilic attack of a halogen atom at different positions on the naphthalene ring. numberanalytics.com This would involve identifying the structure of the sigma complex (or arenium ion) intermediate and the energy barrier to its formation. wsimg.com
A reaction energy profile is a diagram that plots the energy of a system as it progresses along the reaction coordinate from reactants to products. researchgate.net These profiles, which are constructed from DFT calculations of the energies of reactants, intermediates, transition states, and products, provide a comprehensive view of the reaction's thermodynamics and kinetics. The activation barrier, or activation energy, is the energy difference between the reactants and the highest energy transition state. libretexts.org
For a potential reaction of this compound, such as a nucleophilic aromatic substitution, a reaction energy profile would reveal whether the reaction is energetically favorable (exothermic or endothermic) and how fast it is likely to proceed. By comparing the activation barriers for different possible reaction pathways, the most likely mechanism and product can be predicted. researchgate.net
Spectroscopic Feature Prediction and Interpretation
Computational methods are also extensively used to predict and interpret various types of molecular spectra. This is particularly useful for identifying compounds and understanding their structure and bonding.
Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netniscpr.res.in By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be made. For this compound, theoretical predictions would be essential to assign the vibrational modes associated with the C-Cl and C-F bonds, as well as the vibrations of the naphthalene skeleton.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. respectprogram.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations could predict how the chloro and fluoro substituents affect the characteristic π-π* transitions of the naphthalene chromophore.
Theoretical ¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Computational chemistry offers powerful tools for the prediction of NMR chemical shifts, which are fundamental parameters in the structural elucidation of molecules. Density Functional Theory (DFT) has emerged as a particularly effective method for this purpose.
The prediction of ¹⁹F and ¹³C NMR chemical shifts is now a common practice in computational chemistry, with DFT methods being widely used. nih.gov The accuracy of these predictions is influenced by the choice of the functional and basis set. For instance, methods like B3LYP/6-31+G(d,p) have been recommended for rapid and reasonably accurate predictions of ¹⁹F chemical shifts. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is frequently employed in these calculations. researchgate.netresearchgate.net
For complex molecules, achieving high accuracy in chemical shift predictions can be challenging due to factors like conformational flexibility and intermolecular interactions. nih.govworktribe.com In such cases, more sophisticated approaches, such as those combining quantum mechanics with molecular mechanics (QM/MM), may be necessary to account for the local environment of the nucleus. nih.gov The use of scaling factors, derived from a comparison of calculated and experimental data for a set of known compounds, can also improve the accuracy of predicted chemical shifts. nih.gov
Table 1: Representative Theoretical NMR Chemical Shift Calculation Methods
| Method | Functional | Basis Set | Application | Reference |
| GIAO-CCSD(T) | CCSD(T) | tzp/dz | ¹³C NMR Chemical Shifts | researchgate.net |
| DFT | B3LYP | 6-31+G(d,p) | ¹⁹F NMR Chemical Shifts | nih.gov |
| QM/MM | Various | Various | ¹⁹F NMR in Biological Systems | nih.gov |
| DFT | oB97XD | aug-cc-pvdz | ¹⁹F NMR Chemical Shifts | worktribe.com |
| GIAO-DFT | B3LYP | 6-311++G(2d,p) | ¹³C and ¹⁵N NMR Parameters | researchgate.net |
Vibrational Spectra Analysis (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. frontiersin.org Computational methods, particularly DFT, are instrumental in the analysis and assignment of these spectra.
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental IR and Raman spectra. nih.gov This comparison aids in the definitive assignment of observed spectral bands to specific molecular vibrations. nih.gov The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations. nih.gov
The correlation between theoretical and experimental vibrational wavenumbers is often very high, with coefficients of determination (R²) typically exceeding 0.99. scielo.br Scaling factors are sometimes applied to the calculated frequencies to improve the agreement with experimental data. nih.gov This combined experimental and theoretical approach provides a robust methodology for understanding the vibrational properties of molecules like this compound.
Table 2: Key Vibrational Modes and Their Typical Wavenumber Ranges
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| C-H Stretching | 3100–3000 | nih.gov |
| C=C Ring Stretching | 1600–1400 | nih.gov |
| C-H in-plane bending | 1227–1020 | nih.gov |
Quantitative Structure-Property Relationship (QSPR) Studies for Halogenated Naphthalenes
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govyoutube.com These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work.
For halogenated aromatic compounds, QSPR models have been developed to predict a variety of properties, including boiling point, n-octanol-water partition coefficient, and aqueous solubility. nih.govnih.gov These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and topological features. nih.gov
Advanced Structural Elucidation of 2 Chloro 3 Fluoronaphthalene and Its Derivatives
Analysis of Intermolecular Interactions and Crystal Packing Architectures
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound. nih.gov In the case of 2-chloro-3-fluoronaphthalene, a variety of non-covalent interactions would be expected to influence its crystal packing. These could include halogen bonding (C-Cl···Cl, C-Cl···F, C-F···Cl, C-F···F), C-H···π interactions, and π-π stacking interactions between the naphthalene (B1677914) rings. rsc.orgsciforum.net
The table below outlines the types of intermolecular interactions that would be characterized in a crystallographic study of this compound. The provided examples are hypothetical.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| Halogen Bond | C-Cl···F | e.g., 3.1 | e.g., 165 |
| π-π Stacking | Naphthalene···Naphthalene | e.g., 3.5 (centroid-centroid) | - |
While crystallographic data for derivatives such as 2-chloro-3-(isopentylamino)naphthalene-1,4-dione are available, these more complex structures introduce additional functional groups that significantly alter the intermolecular interactions and crystal packing compared to the parent this compound. researchgate.net Therefore, direct extrapolation of the structural features of these derivatives to the title compound is not feasible.
Emerging Research Directions and Future Perspectives
Development of Novel Regioselective Synthesis Methods
The precise placement of halogen atoms on the naphthalene (B1677914) scaffold is crucial for tuning the molecule's properties. The development of regioselective synthetic methods for 2-Chloro-3-fluoronaphthalene is therefore a significant area of research. Traditional methods for the synthesis of halogenated naphthalenes often result in mixtures of isomers, which are challenging to separate. masterorganicchemistry.comwikipedia.org
One promising approach is the electrophilic chlorination of a 2-fluoronaphthalene (B33398) precursor. The fluorine atom's electron-withdrawing nature directs the incoming electrophile, potentially favoring the desired 3-position. Research into optimizing catalysts and reaction conditions for such electrophilic halogenations is ongoing. researchgate.netnih.govnih.gov For instance, the use of specific Lewis acids or novel chlorinating agents could enhance the regioselectivity of this transformation. masterorganicchemistry.comwikipedia.org
Another avenue of exploration is the use of Sandmeyer-type reactions starting from a suitably substituted aminonaphthalene. For example, the diazotization of 3-fluoro-2-aminonaphthalene followed by treatment with a copper(I) chloride source could provide a direct route to this compound. chemicalbook.comgoogle.com The synthesis of the requisite aminonaphthalene precursor, however, remains a key challenge. A potential route to a related starting material, 2-chloro-3-fluorobromobenzene, has been developed using a diazotization-deamination reduction reaction, which could potentially be adapted for the naphthalene system. google.com
Furthermore, modern cross-coupling strategies offer a modular approach. For instance, the selective functionalization of a di-halogenated naphthalene, such as 2,3-dichloronaphthalene (B20057) or a hypothetical 2,3-difluoronaphthalene, through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions could provide access to the target molecule. researchgate.netcymitquimica.com The differing reactivity of the C-Cl and C-F bonds could be exploited to achieve the desired selective substitution.
| Precursor/Starting Material | Synthetic Approach | Key Considerations |
| 2-Fluoronaphthalene | Electrophilic Chlorination | Regioselectivity, Catalyst Development |
| 3-Fluoro-2-aminonaphthalene | Sandmeyer Reaction | Availability of starting amine |
| 2,3-Dichloronaphthalene | Nucleophilic Aromatic Substitution | Selective replacement of one chlorine atom |
Exploration of Unique Reactivity Patterns for Functionalization
The presence of both chlorine and fluorine atoms at the 2- and 3-positions of the naphthalene ring system creates a unique electronic landscape, influencing the molecule's reactivity. The carbon-chlorine bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, compared to the more robust carbon-fluorine bond. researchgate.netnih.gov This differential reactivity allows for the selective functionalization at the 2-position, leaving the fluorine atom intact for potential subsequent transformations or to modulate the final properties of the molecule.
Researchers are exploring the scope of various palladium-, nickel-, and copper-catalyzed cross-coupling reactions to introduce a wide range of substituents, including aryl, alkyl, amino, and ether groups, at the C-2 position of this compound. acs.orgacs.org The development of catalyst systems that can achieve high yields and selectivity in these transformations is a key focus.
Conversely, the activation of the C-F bond for functionalization is a more challenging but highly desirable goal. Recent advances in catalysis have shown that C-F bonds can be activated under specific conditions, opening up new possibilities for the derivatization of fluorinated aromatics.
The interplay of the two different halogens can also influence the regioselectivity of further electrophilic aromatic substitution reactions on the naphthalene ring. The combined directing effects of the chloro and fluoro groups, along with the inherent reactivity of the naphthalene system, could lead to novel and predictable substitution patterns on the other aromatic ring.
| Reaction Type | Position of Functionalization | Key Features |
| Palladium-catalyzed cross-coupling | C-2 (Carbon-Chlorine bond) | Selective functionalization, leaving the C-F bond intact. |
| Nucleophilic Aromatic Substitution | Potential for substitution at either C-2 or C-3 depending on conditions | Requires strong nucleophiles and potentially harsh conditions. |
| Further Electrophilic Aromatic Substitution | Other positions on the naphthalene ring | The regioselectivity will be directed by the existing halogen substituents. |
Integration into Advanced Materials and Organic Electronic Systems
Halogenated naphthalenes, particularly polychlorinated and polyfluorinated derivatives, have been investigated for a variety of applications in materials science due to their thermal stability, flame retardancy, and dielectric properties. lsrca.on.caresearchgate.netresearchgate.nettandfonline.comcoastalwiki.org The specific combination of chlorine and fluorine in this compound could offer a unique balance of these properties.
The introduction of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic properties for applications in organic electronics. rsc.org Fluorination tends to lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve stability in n-type organic semiconductors. nih.govresearchgate.net The presence of the 3-fluoro substituent in this compound makes it an interesting building block for the synthesis of novel organic electronic materials.
By using the reactivity of the C-Cl bond for further extension of the π-conjugated system through cross-coupling reactions, new molecules with tailored electronic and photophysical properties can be designed and synthesized. These materials could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govbohrium.com For example, naphthalene diimides (NDIs), a class of high-performance n-type organic semiconductors, can be functionalized with fluorinated groups to enhance their performance and stability. nih.govnih.govbohrium.com The this compound moiety could be incorporated into such structures to fine-tune their properties.
The development of new synthetic methodologies and a deeper understanding of the reactivity of this compound are crucial for realizing its full potential in the design and fabrication of next-generation organic electronic devices and other advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
